N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide
Description
“N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide” is a heterocyclic compound featuring a 1,3-thiazole core substituted with a nitro group at position 5, a formamide moiety at position 4, and a furan-2-yl group at position 2. The formamide group (-NHCHO) introduces hydrogen-bonding capabilities, which may play a critical role in biological target recognition or material stability. The furan-2-yl substituent contributes aromaticity and π-electron density, modulating solubility and steric effects.
Properties
CAS No. |
70740-94-2 |
|---|---|
Molecular Formula |
C8H5N3O4S |
Molecular Weight |
239.21 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide |
InChI |
InChI=1S/C8H5N3O4S/c12-4-9-6-8(11(13)14)16-7(10-6)5-2-1-3-15-5/h1-4H,(H,9,12) |
InChI Key |
GQQKNXBWAKUDGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=C(S2)[N+](=O)[O-])NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide typically involves the formation of the thiazole ring followed by the introduction of the furan and nitro groups. One common method includes the reaction of 2-aminothiazole with furan-2-carbaldehyde in the presence of an oxidizing agent to introduce the nitro group. The formamide group can be introduced through a formylation reaction using formic acid or formamide under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed:
Reduction: Formation of N-(2-(Furan-2-yl)-5-aminothiazol-4-yl)formamide.
Substitution: Formation of various substituted thiazole derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential use in the development of new drugs, particularly for its antibacterial and antifungal properties.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial effects. The thiazole ring can also interact with enzymes, inhibiting their activity and thus exerting its biological effects .
Comparison with Similar Compounds
Substituent Effects on the Thiazole Core
- Compound 9c () : N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide features a bromophenyl group at position 2 and an acetamide (-NHCOCH₃) at position 3. The acetamide group lacks the hydrogen-bond-donating capacity of the formamide group in the target compound, which may reduce interactions with polar biological targets. The bromine atom introduces steric bulk and moderate electron-withdrawing effects compared to the nitro group .
- N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides () : These compounds have benzyl and methyl-furan substituents. The absence of a nitro group reduces electrophilicity, while the dimethyl-furan moiety decreases π-electron availability compared to the furan-2-yl group in the target compound. This structural difference correlates with reported anticancer activity, suggesting that the nitro group in the target compound may enhance cytotoxicity .
Formamide vs. Acetamide Derivatives
- N-(4-Fluoro-5-formylthiazol-2-yl)acetamide (): The acetamide group here contrasts with the formamide in the target compound. Formamide’s smaller size and stronger hydrogen-bonding capacity (via -NH) may improve binding to enzymes or receptors. Additionally, the nitro group in the target compound (vs.
- Formoterol-related compound E (): Contains a formamide group on a hydroxy-phenyl scaffold. While both compounds share the formamide motif, the thiazole-furan system in the target compound offers distinct aromatic stacking and electronic properties compared to the phenolic backbone .
Data Tables
Table 1: Structural and Electronic Comparison
Biological Activity
N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following structural formula:
Chemical Formula: C8H5N3O4S
CAS Number: 89899-03-6
IUPAC Name: this compound
| Property | Value |
|---|---|
| Molecular Weight | 225.21 g/mol |
| Appearance | Solid |
| Purity | 90% |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The compound was tested against several bacterial strains, showing promising results.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited a low MIC against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
- Minimum Bactericidal Concentration (MBC) : The MBC values were consistent with the MIC results, demonstrating that the compound not only inhibits bacterial growth but also effectively kills bacteria.
Cytotoxicity
Cytotoxicity assays conducted on mammalian cell lines revealed that this compound has a favorable safety profile. The compound showed low cytotoxic effects on HepG2 cells with an IC50 value significantly higher than the effective antimicrobial concentrations.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound helps in optimizing its biological activity. Modifications to the thiazole ring and furan moiety have been studied to enhance potency.
Key Findings:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the thiazole ring increases antimicrobial potency.
- Furan Substituents : Variations in the furan substituents have shown to impact both solubility and bioactivity.
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in treating infections:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of biofilm formation in Staphylococcus epidermidis, a common pathogen in nosocomial infections.
- Leishmanicidal Activity : Research indicated that thiazole derivatives could be effective against leishmaniasis, with compounds showing significant activity against both promastigote and amastigote forms of Leishmania species.
Q & A
Q. What are the established synthetic pathways for N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide, and what reagents are critical for its formation?
The compound is typically synthesized via multi-step reactions starting from furan-2-yl precursors. Key steps include:
- Thiazole ring formation : Phosphorus pentasulfide (P₄S₁₀) is often used to cyclize precursors into the thiazole core .
- Nitro group introduction : Nitration agents like nitric acid (HNO₃) or mixed acids (HNO₃/H₂SO₄) are employed under controlled temperatures (0–5°C) to avoid over-nitration .
- Formamide functionalization : Formylation via formic acid derivatives (e.g., formamide or acetic formic anhydride) in anhydrous conditions . Methodological Tip: Monitor reaction progress using thin-layer chromatography (TLC) and optimize pH to prevent side reactions.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Resolve aromatic protons (furan and thiazole rings) and confirm formamide connectivity. For example, the formamide proton appears as a singlet near δ 8.1–8.3 ppm .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ ion at m/z ~280–310) and nitro group stability during ionization .
- IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1680 cm⁻¹, NO₂ at ~1520 cm⁻¹) .
Q. What are the primary challenges in purifying this compound, and how can they be addressed?
Challenges include:
- Solubility : Low solubility in polar solvents due to the nitro and thiazole groups. Use DMSO or DMF for recrystallization .
- Byproduct formation : Unreacted nitro precursors may co-elute. Employ gradient elution in column chromatography (silica gel, hexane/ethyl acetate) . Methodological Tip: Pre-purify via acid-base extraction to remove ionic impurities before chromatography.
Q. How does the presence of the nitro group influence the compound’s stability during storage?
The nitro group confers sensitivity to light and heat, leading to potential degradation (e.g., reduction to amine or radical formation).
- Storage Recommendations : Use amber vials at –20°C under inert gas (N₂ or Ar) .
- Stability Testing : Monitor via HPLC over 6–12 months to assess degradation kinetics .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Anti-inflammatory screening : Use LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC₅₀ determination) .
- Enzyme inhibition : Test against COX-2 or iNOS via fluorometric assays .
- Cytotoxicity : Employ MTT assays on HEK-293 or HepG2 cell lines to establish selectivity indices .
Advanced Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the nitro-thiazole moiety in drug-target interactions?
- DFT Applications : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the nitro group’s electron-withdrawing effect enhances thiazole ring electrophilicity, favoring interactions with cysteine residues in enzymes .
- Docking Studies : Use AutoDock Vina to simulate binding to COX-2 or adenosine receptors. Validate with MD simulations (≥100 ns) to assess binding stability .
Q. What strategies resolve contradictions in pharmacological data (e.g., high in vitro activity but low in vivo efficacy)?
- Pharmacokinetic Profiling : Assess bioavailability via Caco-2 permeability assays and hepatic microsomal stability tests. Low solubility or rapid metabolism (e.g., nitro reduction) often explains discrepancies .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved anti-exudative activity?
- Key Modifications :
- Replace the nitro group with electron-deficient substituents (e.g., CF₃) to enhance target affinity .
- Introduce methyl groups at the thiazole C-5 position to sterically block metabolic degradation .
- SAR Validation : Synthesize 10–15 analogs and correlate logP values with activity using Hansch analysis .
Q. What crystallographic techniques are effective for resolving this compound’s solid-state conformation?
Q. How do solvent effects and reaction kinetics impact the scalability of its synthesis?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nitro group incorporation but may hinder purification. Switch to THF/water biphasic systems for easier isolation .
- Kinetic Analysis : Use in situ FTIR to track nitro intermediate formation. Optimize temperature (50–60°C) and stirring rates (≥500 rpm) to reduce reaction time by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
